molecular formula C15H19F2N3O2S2 B10949945 1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10949945
M. Wt: 375.5 g/mol
InChI Key: LNXOZUZLAWXOEW-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that combines a pyrazole ring, a sulfonamide group, and a benzothiophene moiety

Preparation Methods

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the benzothiophene moiety: This can be done through nucleophilic substitution reactions, where the benzothiophene derivative is reacted with the pyrazole-sulfonamide intermediate.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide can be compared with similar compounds such as:

    1-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine: This compound shares the benzothiophene moiety but differs in the rest of its structure.

    2,2,2-Trifluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)ethanamine: Another compound with a benzothiophene moiety, but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19F2N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C15H19F2N3O2S2/c1-9-14(10(2)20(19-9)15(16)17)24(21,22)18-8-12-7-11-5-3-4-6-13(11)23-12/h7,15,18H,3-6,8H2,1-2H3

InChI Key

LNXOZUZLAWXOEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC2=CC3=C(S2)CCCC3

Origin of Product

United States

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